N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pyrimidinone core modified with sulfonyl and sulfanyl substituents. The 3-chloro-4-methylphenyl group at the acetamide nitrogen and the 4-ethylphenylsulfonyl moiety on the pyrimidine ring contribute to its unique physicochemical properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-3-14-5-8-16(9-6-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-15-7-4-13(2)17(22)10-15/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKZHJJHZZHTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.93 g/mol. The structure features a chloro-substituted aromatic ring, a dihydropyrimidine moiety, and a sulfonamide group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Studies suggest that it may target various kinases and signaling pathways associated with tumor growth and metastasis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties against various human cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Inhibition of cell growth |
| SK-MEL-2 (Skin) | 8.0 | Induction of apoptosis |
| SK-OV-3 (Ovarian) | 10.2 | Cell cycle arrest |
| HCT15 (Colon) | 15.0 | Reduced viability |
These results indicate that this compound has potent inhibitory effects on cancer cell proliferation.
Mechanistic Studies
In vitro assays have demonstrated that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. Furthermore, it has been shown to inhibit the phosphorylation of key signaling molecules involved in cancer progression.
Case Studies
- Study on Lung Cancer Cell Lines : A study conducted by Alam et al. (2020) evaluated the anticancer effects of various thiadiazole derivatives, including N-(3-chloro-4-methylphenyl)-2-{...}. The compound showed significant cytotoxicity against A549 cells with an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent for lung cancer treatment.
- Skin Cancer Evaluation : In another study focusing on melanoma, the compound was found to induce apoptosis in SK-MEL-2 cells at concentrations as low as 8 µM. The mechanism involved mitochondrial depolarization and subsequent activation of caspases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several analogs, differing primarily in substituent groups on the phenyl rings and pyrimidine core. Below is a detailed comparison based on available
Substituent Variations in the Acetamide Group
- N-(2,4-Dimethoxyphenyl) analog (): This analog replaces the 3-chloro-4-methylphenyl group with a 2,4-dimethoxyphenyl moiety.
- N-(2,3-Dichlorophenyl) analog ():
Substitution with two chlorine atoms (2,3-dichloro) increases molecular polarity and may improve binding affinity to hydrophobic targets. This compound has a melting point of 230°C and a molecular ion peak at m/z 344.21 [M+H]⁺, suggesting higher thermal stability compared to the target compound (exact data for the latter is unavailable) . - N-(4-Chlorophenyl) and N-(3-chlorophenyl) analogs ():
These derivatives lack the 4-methyl group and exhibit simpler substitution patterns. Crystallographic studies reveal planar pyrimidine rings and hydrogen-bonding interactions involving the sulfanyl group, which may influence their solid-state stability .
Modifications in the Pyrimidine Core
- 6-Oxo-1,6-dihydropyrimidin-2-yl vs. 4,6-Diaminopyrimidin-2-yl (): Replacement of the 6-oxo group with diamino substituents (4,6-diaminopyrimidine) alters hydrogen-bonding capacity and electron distribution. Such changes can affect interactions with biological targets like enzymes or DNA .
Physicochemical and Spectroscopic Properties
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?
- Methodology : A multi-step synthesis involving sulfonylation and coupling reactions is typical. For example, sulfone moieties can be introduced via nucleophilic substitution using 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF). Subsequent thioacetamide coupling requires controlled stoichiometry (1:1.2 molar ratio) to minimize side products. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) and NMR (DMSO-d₆, δ 7.2–8.5 ppm for aromatic protons) .
Q. How can the molecular structure be confirmed experimentally?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and 2D NMR (HSQC, HMBC) to assign aromatic and sulfonyl protons.
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 489.08).
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXS/SHELXL software for structure refinement. Example unit cell parameters: Monoclinic system, space group P2₁/c, a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
Q. What analytical techniques are suitable for monitoring degradation under varying pH conditions?
- Methodology : Conduct stability studies using:
- UV-Vis Spectroscopy : Track λmax shifts (e.g., 270–290 nm for sulfonyl groups) in buffers (pH 1–13).
- LC-MS : Identify degradation products via fragmentation patterns.
- Kinetic Analysis : Use pseudo-first-order models to calculate degradation rate constants (k).
Advanced Research Questions
Q. How do conformational changes in the pyrimidinone ring affect biological activity?
- Methodology :
- Crystallographic Analysis : Compare torsion angles (C–S–C–O) in the pyrimidinone ring across polymorphs. For example, intramolecular hydrogen bonds (N–H⋯N/O) stabilize planar conformations, enhancing binding to enzyme active sites .
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Energy-minimized conformers with ΔG < −8 kcal/mol correlate with inhibitory activity.
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Case Study : If NMR suggests rotational freedom in the sulfonyl group but X-ray shows rigidity:
- Dynamic NMR : Measure coalescence temperatures to assess energy barriers for rotation.
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths/angles.
- Variable-Temperature XRD : Capture conformational flexibility in the crystal lattice .
Q. How can intermolecular interactions (e.g., π-stacking, hydrogen bonds) be quantified in the solid state?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
